![molecular formula C16H9BrN2 B12617011 3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile CAS No. 919293-24-6](/img/structure/B12617011.png)
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile is a chemical compound with the molecular formula C18H10BrN. It is known for its unique structure, which includes a brominated benzo[h]isoquinoline moiety linked to a propenenitrile group.
Métodos De Preparación
The synthesis of 3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Análisis De Reacciones Químicas
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile can be compared with other similar compounds, such as:
9-Bromobenzo[h]isoquinoline: Lacks the propenenitrile group, making it less versatile in certain synthetic applications.
3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.
3-(9-Bromobenzo[h]isoquinolin-6-yl)prop-2-enamide:
Propiedades
Número CAS |
919293-24-6 |
|---|---|
Fórmula molecular |
C16H9BrN2 |
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
3-(9-bromobenzo[h]isoquinolin-6-yl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9BrN2/c17-13-3-4-14-11(2-1-6-18)8-12-5-7-19-10-16(12)15(14)9-13/h1-5,7-10H |
Clave InChI |
MVRDTLVVRPXEEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


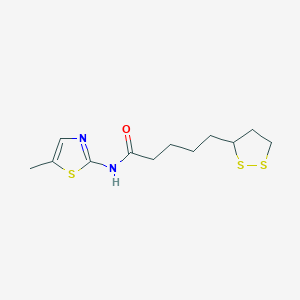
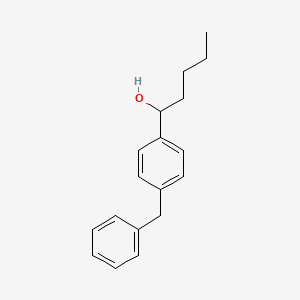

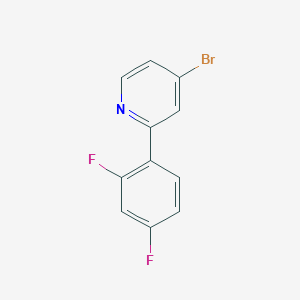
![5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12616960.png)
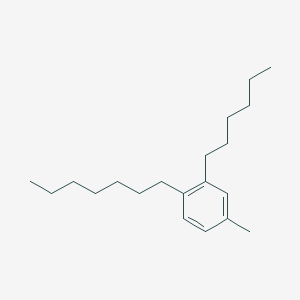
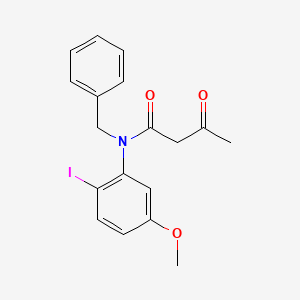
![4-Ethoxy-6-(5-fluoro-2-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12616967.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616969.png)
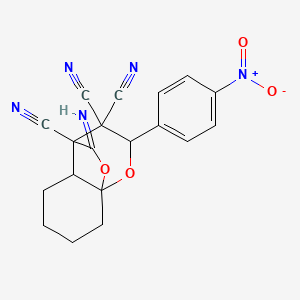
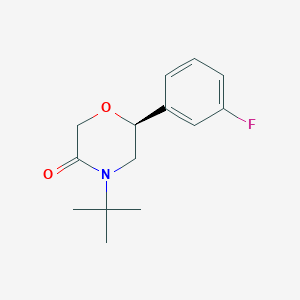
![N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide](/img/structure/B12617002.png)

